4-Mercaptophthalic acid
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Overview
Description
4-Mercaptophthalic acid is an organic compound with the molecular formula C₈H₆O₄S It is characterized by the presence of a thiol group (-SH) attached to the fourth position of the phthalic acid structure
Mechanism of Action
Target of Action
The primary target of 4-Mercaptophthalic acid is the enzyme Quinolinate Synthase (NadA), a [4Fe-4S] cluster-containing enzyme involved in the formation of quinolinic acid . Quinolinic acid is a key precursor of the essential NAD coenzyme, which plays a crucial role in various biochemical reactions .
Mode of Action
This compound acts as an inhibitor of Quinolinate Synthase . It interacts with the enzyme, disrupting its normal function and thereby inhibiting the formation of quinolinic acid . The exact nature of this interaction and the resulting changes in the enzyme’s activity are subjects of ongoing research.
Biochemical Pathways
The inhibition of Quinolinate Synthase by this compound affects the NAD biosynthesis pathway . As Quinolinate Synthase is responsible for the production of quinolinic acid, a precursor of NAD, the inhibition of this enzyme can disrupt NAD production . This can have downstream effects on various biochemical reactions that rely on NAD as a coenzyme.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of Quinolinate Synthase, leading to a decrease in the production of quinolinic acid and, consequently, NAD . This can have various cellular effects, given the crucial role of NAD in numerous biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Mercaptophthalic acid can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with thiourea, followed by hydrolysis. The reaction typically proceeds under acidic conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process often includes steps such as solvent extraction, distillation, and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Mercaptophthalic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers.
Scientific Research Applications
4-Mercaptophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Phthalic acid: Lacks the thiol group, making it less reactive in certain chemical reactions.
4-Sulfophthalic acid: Contains a sulfonic acid group instead of a thiol group, leading to different chemical properties and applications.
4-Aminophthalic acid:
Uniqueness: 4-Mercaptophthalic acid is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and allows for specific interactions with other molecules. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-sulfanylphthalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-7(10)5-2-1-4(13)3-6(5)8(11)12/h1-3,13H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUUAPPKEJXGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82520-79-4 |
Source
|
Record name | 4-mercaptophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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